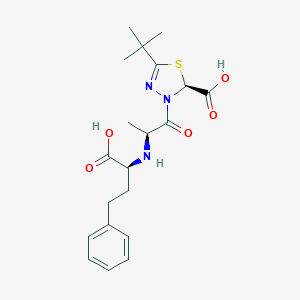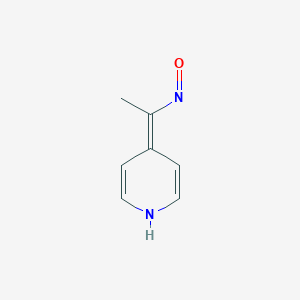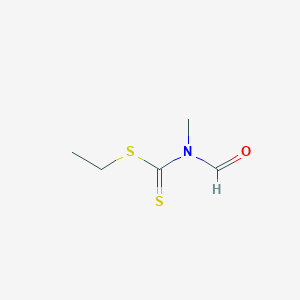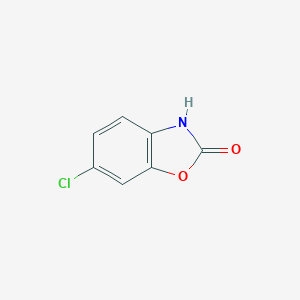![molecular formula C8H6BrF3S B025076 1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene CAS No. 105230-43-1](/img/structure/B25076.png)
1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 2-(2,2,2-trifluoroethylthio)-1-bromobenzene and has a molecular formula of C8H6BrF3S. It is a white to light yellow crystalline powder that is soluble in organic solvents like chloroform and dichloromethane.
Mechanism Of Action
The mechanism of action of 1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene is not fully understood, but it is believed to act as an inhibitor of various enzymes. It has been shown to inhibit PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. Similarly, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene has been shown to have various biochemical and physiological effects. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a potential target for the treatment of type 2 diabetes and obesity. Inhibition of acetylcholinesterase has been shown to increase the levels of acetylcholine in the brain, improving cognitive function and memory, making it a potential target for the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene in lab experiments is its ability to inhibit various enzymes, making it a potential target for drug development. Additionally, its synthesis is relatively straightforward, making it easily accessible for research purposes. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo. Additionally, its toxicity and potential side effects are not well studied, making it important to use caution when handling and using this compound.
Future Directions
There are several future directions for research on 1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene. One potential direction is the development of more potent and selective inhibitors of PTP1B and acetylcholinesterase. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, it may be useful to explore the potential of this compound in the synthesis of other organic compounds and its potential as a reagent in organic chemistry.
Synthesis Methods
The synthesis of 1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene involves the reaction of 2-bromonitrobenzene with 2,2,2-trifluoroethylthiol in the presence of a reducing agent like iron powder or tin powder. The reaction takes place in a solvent like ethanol or methanol and is typically carried out under reflux conditions. After the reaction is complete, the product is purified using column chromatography or recrystallization.
Scientific Research Applications
1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene has been used in scientific research for various applications. It has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs) and has shown promising results in inhibiting PTP1B, a target for the treatment of type 2 diabetes and obesity. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Additionally, it has been used in the synthesis of various organic compounds and as a reagent in organic chemistry.
properties
CAS RN |
105230-43-1 |
|---|---|
Product Name |
1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene |
Molecular Formula |
C8H6BrF3S |
Molecular Weight |
271.1 g/mol |
IUPAC Name |
1-bromo-2-(2,2,2-trifluoroethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6BrF3S/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
WYYUGJMMWHQIRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)SCC(F)(F)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(F)(F)F)Br |
synonyms |
(2-BROMOPHENYL)(2,2,2-TRIFLUOROETHYL)SULFANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



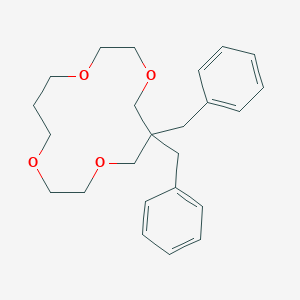

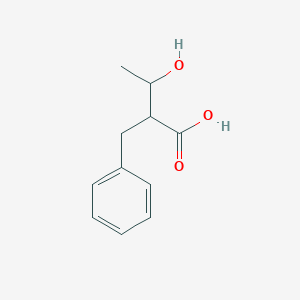
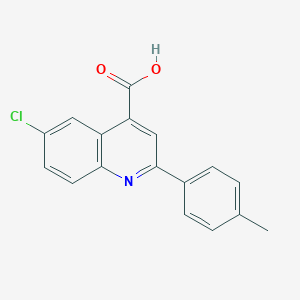
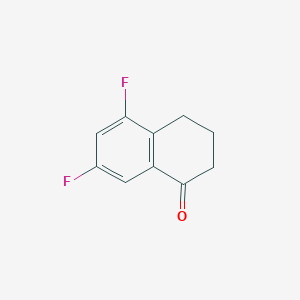
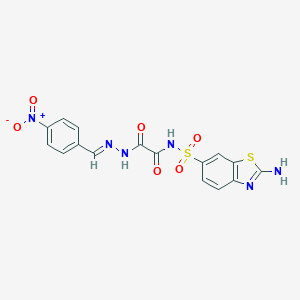

![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)

